molecular formula C11H9NO2S B8502332 2-Methoxy-5-(2-thiazolyl)benzaldehyde

2-Methoxy-5-(2-thiazolyl)benzaldehyde

Cat. No.: B8502332
M. Wt: 219.26 g/mol
InChI Key: QGSMBGOWMJVWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-(2-thiazolyl)benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 2-position and a 2-thiazolyl substituent at the 5-position. The thiazole ring, a heterocycle containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound a valuable intermediate in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

2-methoxy-5-(1,3-thiazol-2-yl)benzaldehyde

InChI

InChI=1S/C11H9NO2S/c1-14-10-3-2-8(6-9(10)7-13)11-12-4-5-15-11/h2-7H,1H3

InChI Key

QGSMBGOWMJVWEO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=CS2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(2-thiazolyl)benzaldehyde typically involves the condensation of 2-aminothiazole with 2-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(2-thiazolyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-5-(2-thiazolyl)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(2-thiazolyl)benzaldehyde in biological systems involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent at 5-Position Key Structural Features
2-Methoxy-5-(2-thiazolyl)benzaldehyde (Target) 2-Thiazolyl Thiazole (S, N heterocycle)
2-Methoxy-5-(thiophen-2-yl)benzaldehyde Thiophen-2-yl Thiophene (S heterocycle, no N)
5-(4-Methoxyphenyl)-2,2'-bithiophene 4-Methoxyphenyl-bithiophene Bithiophene with methoxy group
(E)-2-Methoxy-5-(((2-(trifluoromethyl)phenyl)imino)methyl)phenol (SB-2) Trifluoromethylphenylimino Schiff base with CF3 group
9a-e Series (e.g., 9c: bromophenyl thiazolyl) Varied aryl-thiazolyl groups Halogenated aryl substituents on thiazole

Key Observations :

  • Steric Impact: Bulky substituents on the thiazole (e.g., bromophenyl in 9c ) increase molecular weight and may hinder binding in biological systems, whereas smaller groups (e.g., methyl in 2-amino-5-methylthiazole ) improve solubility.

Physicochemical Properties

  • Solubility : Thiazole derivatives generally exhibit lower aqueous solubility compared to thiophene analogs (e.g., 2-Methoxy-5-(thiophen-2-yl)benzaldehyde ) due to the nitrogen’s hydrogen-bonding capacity.
  • Melting Points: Bromophenyl-substituted 9c has a higher melting point (∼220°C) than non-halogenated analogs, reflecting increased crystallinity.

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